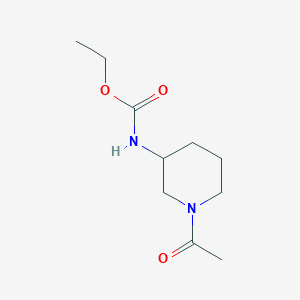
N-(2-methoxypyridin-3-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxypyridin-3-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell signaling and regulation. The compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored.
Mecanismo De Acción
The mechanism of action of N-(2-methoxypyridin-3-yl)-2-methylpropanamide involves the inhibition of CK2, which is a serine/threonine protein kinase. CK2 is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by N-(2-methoxypyridin-3-yl)-2-methylpropanamide leads to the disruption of these processes and can result in the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxypyridin-3-yl)-2-methylpropanamide have been studied extensively. It has been shown to induce apoptosis in cancer cells and suppress tumor growth in various preclinical models. The compound has also been shown to reduce inflammation and modulate immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxypyridin-3-yl)-2-methylpropanamide has several advantages as a research tool. It is a potent and specific inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. However, the compound has some limitations as well. It is relatively expensive and can be difficult to synthesize in large quantities. Additionally, it has poor solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxypyridin-3-yl)-2-methylpropanamide. One potential application is in the development of new cancer therapies. The compound has shown promising results in preclinical studies and could be further developed as a cancer treatment. Additionally, the compound could be studied for its potential applications in other diseases such as inflammation and autoimmune disorders. Finally, further research could be conducted to optimize the synthesis of the compound and improve its solubility and yield.
Métodos De Síntesis
The synthesis of N-(2-methoxypyridin-3-yl)-2-methylpropanamide involves the reaction of 2-acetylpyridine with methylamine and isobutyryl chloride. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the compound can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N-(2-methoxypyridin-3-yl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anti-cancer properties, as CK2 is known to play a crucial role in cancer progression. The compound has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Propiedades
IUPAC Name |
N-(2-methoxypyridin-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)9(13)12-8-5-4-6-11-10(8)14-3/h4-7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDOMWRKPKCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)


![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)


